
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol is an organic compound with the molecular formula C15H26O2. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is characterized by its three methyl groups and three double bonds, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol typically involves the reaction of farnesol with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl groups at specific positions on the farnesol backbone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms at specific positions, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Halogenating Agents: Bromine, chlorine
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Saturated hydrocarbons
Substitution Products: Halogenated derivatives
Aplicaciones Científicas De Investigación
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For example, it has been shown to regulate blood sugar levels and lipid metabolism by interacting with key enzymes involved in these processes .
Comparación Con Compuestos Similares
3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol can be compared with other similar compounds, such as:
Farnesol: A precursor to this compound, with similar structural features but lacking the hydroxyl groups.
Farnesoic Acid: An oxidized form of farnesol, with a carboxylic acid group instead of hydroxyl groups.
Dimethyl (bis[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy)silane: A derivative with additional functional groups, used in specialized industrial applications.
These comparisons highlight the unique features of this compound, such as its specific hydroxyl groups and its role in various chemical and biological processes.
Propiedades
Número CAS |
674299-09-3 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol |
InChI |
InChI=1S/C15H26O2/c1-12(2)6-5-7-13(3)10-15(17)11-14(4)8-9-16/h6,8,10,15-17H,5,7,9,11H2,1-4H3 |
Clave InChI |
GIKQPOXYNFNFEO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(CC(=CCO)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
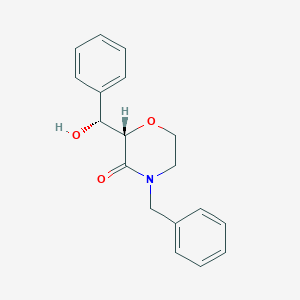

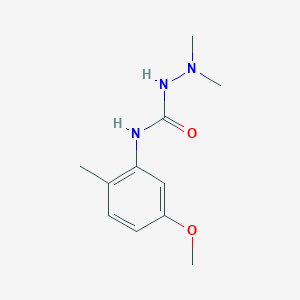
![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
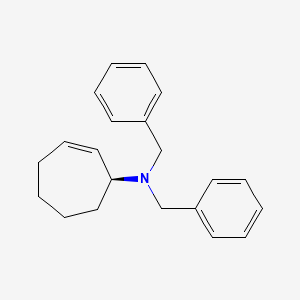
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
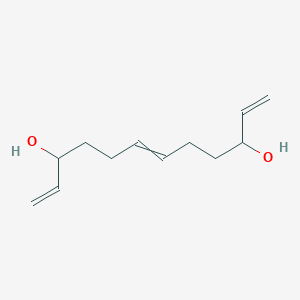
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
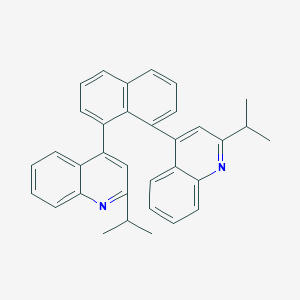
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
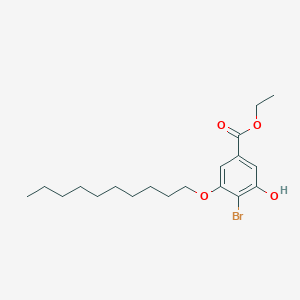
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
